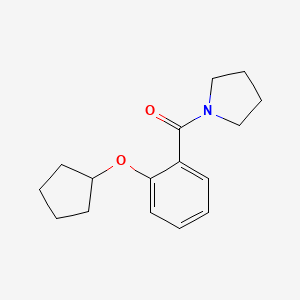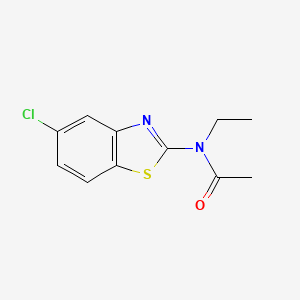
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is not fully understood. However, it is believed that the compound may interact with certain biological targets in the body, leading to specific physiological effects.
Biochemical and Physiological Effects
Studies have shown that (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride may have a range of biochemical and physiological effects. These include potential anti-inflammatory and analgesic effects, as well as potential effects on the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride in lab experiments is its unique chemical structure, which may offer new insights into various biological processes. However, one limitation of using this compound is the limited research available on its potential effects and mechanisms of action.
Future Directions
There are several potential future directions for research on (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride. One area of interest is in further exploring its potential applications in drug development and therapy. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential physiological effects. Finally, there may be potential for the development of new chemical compounds based on the unique structure of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride.
Synthesis Methods
The synthesis of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride involves the reaction of 3-aminopyrrolidine and 2,5-dimethylfuran-3-carboxaldehyde in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs and therapies for various diseases. The compound has also been studied for its potential use in the synthesis of other chemical compounds.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7-5-10(8(2)15-7)11(14)13-4-3-9(12)6-13;/h5,9H,3-4,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOBPIWMOLHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)


![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)